molecular formula C10H5FN2O B11811532 5-(4-Fluorophenyl)isoxazole-3-carbonitrile

5-(4-Fluorophenyl)isoxazole-3-carbonitrile

Cat. No.: B11811532
M. Wt: 188.16 g/mol
InChI Key: APFYFYNYGDAXFM-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)isoxazole-3-carbonitrile is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the oxidative dehydrogenation of aromatic aldoximes to generate nitrile oxides, which then undergo 1,3-dipolar cycloaddition with propiolonitrile derivatives . The reaction conditions often include the use of chloramine-T as an oxidizing agent and methanol as a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction temperatures are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)isoxazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the para position relative to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: 5-(4-Fluorophenyl)isoxazole-3-carboxylic acid.

    Reduction: 5-(4-Fluorophenyl)isoxazole-3-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Fluorophenyl)isoxazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)isoxazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)isoxazole-3-carbonitrile
  • 5-(4-Chlorophenyl)isoxazole-3-carbonitrile
  • 5-(4-Bromophenyl)isoxazole-3-carbonitrile

Uniqueness

5-(4-Fluorophenyl)isoxazole-3-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable molecule for various applications.

Biological Activity

5-(4-Fluorophenyl)isoxazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C10H6F N3O
  • Molecular Weight : 201.17 g/mol
  • IUPAC Name : 5-(4-fluorophenyl)-1,2-oxazole-3-carbonitrile
  • CAS Number : [Not provided in the search results]

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential as an anticancer agent, antimicrobial compound, and inhibitor of specific biological pathways.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15.0Inhibition of cell cycle progression
A549 (lung cancer)10.0Disruption of mitochondrial membrane potential

In these studies, the compound's mechanism often involves the modulation of apoptotic pathways, particularly through the activation of caspase enzymes and inhibition of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cancer cell metabolism and proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways by activating caspases and disrupting mitochondrial functions.
  • Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and disrupts membrane integrity.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

  • Cytotoxicity Against Tumor Cells :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of isoxazole compounds, including this compound, showed significant cytotoxicity against human cancer cells with IC50 values ranging from 10 to 15 µM .
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial properties indicated that this compound exhibited comparable activity to standard antibiotics against resistant strains, suggesting its potential as a therapeutic agent .

Properties

Molecular Formula

C10H5FN2O

Molecular Weight

188.16 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole-3-carbonitrile

InChI

InChI=1S/C10H5FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H

InChI Key

APFYFYNYGDAXFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C#N)F

Origin of Product

United States

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